Cas no 1249322-04-0 (2-[Ethyl(propyl)amino]-1-(3-methylphenyl)ethan-1-ol)
![2-[Ethyl(propyl)amino]-1-(3-methylphenyl)ethan-1-ol structure](https://www.kuujia.com/scimg/cas/1249322-04-0x500.png)
2-[Ethyl(propyl)amino]-1-(3-methylphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-692792
- 1249322-04-0
- 2-[ethyl(propyl)amino]-1-(3-methylphenyl)ethan-1-ol
- 2-[Ethyl(propyl)amino]-1-(3-methylphenyl)ethan-1-ol
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- Inchi: 1S/C14H23NO/c1-4-9-15(5-2)11-14(16)13-8-6-7-12(3)10-13/h6-8,10,14,16H,4-5,9,11H2,1-3H3
- InChI Key: ADQAIBKFUXXBFK-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=C(C)C=1)CN(CC)CCC
Computed Properties
- Exact Mass: 221.177964357g/mol
- Monoisotopic Mass: 221.177964357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5Ų
- XLogP3: 2.9
2-[Ethyl(propyl)amino]-1-(3-methylphenyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-692792-0.5g |
2-[ethyl(propyl)amino]-1-(3-methylphenyl)ethan-1-ol |
1249322-04-0 | 95.0% | 0.5g |
$809.0 | 2025-03-12 | |
Enamine | EN300-692792-0.25g |
2-[ethyl(propyl)amino]-1-(3-methylphenyl)ethan-1-ol |
1249322-04-0 | 95.0% | 0.25g |
$774.0 | 2025-03-12 | |
Enamine | EN300-692792-0.05g |
2-[ethyl(propyl)amino]-1-(3-methylphenyl)ethan-1-ol |
1249322-04-0 | 95.0% | 0.05g |
$707.0 | 2025-03-12 | |
Enamine | EN300-692792-1.0g |
2-[ethyl(propyl)amino]-1-(3-methylphenyl)ethan-1-ol |
1249322-04-0 | 95.0% | 1.0g |
$842.0 | 2025-03-12 | |
Enamine | EN300-692792-2.5g |
2-[ethyl(propyl)amino]-1-(3-methylphenyl)ethan-1-ol |
1249322-04-0 | 95.0% | 2.5g |
$1650.0 | 2025-03-12 | |
Enamine | EN300-692792-5.0g |
2-[ethyl(propyl)amino]-1-(3-methylphenyl)ethan-1-ol |
1249322-04-0 | 95.0% | 5.0g |
$2443.0 | 2025-03-12 | |
Enamine | EN300-692792-10.0g |
2-[ethyl(propyl)amino]-1-(3-methylphenyl)ethan-1-ol |
1249322-04-0 | 95.0% | 10.0g |
$3622.0 | 2025-03-12 | |
Enamine | EN300-692792-0.1g |
2-[ethyl(propyl)amino]-1-(3-methylphenyl)ethan-1-ol |
1249322-04-0 | 95.0% | 0.1g |
$741.0 | 2025-03-12 |
2-[Ethyl(propyl)amino]-1-(3-methylphenyl)ethan-1-ol Related Literature
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
Additional information on 2-[Ethyl(propyl)amino]-1-(3-methylphenyl)ethan-1-ol
Comprehensive Overview of 2-[Ethyl(propyl)amino]-1-(3-methylphenyl)ethan-1-ol (CAS No. 1249322-04-0)
2-[Ethyl(propyl)amino]-1-(3-methylphenyl)ethan-1-ol (CAS No. 1249322-04-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, often referred to by its systematic name or CAS number, belongs to the class of amino alcohols, which are known for their versatility in drug development and material science. Researchers are particularly interested in its ethyl-propyl amino and 3-methylphenyl moieties, which contribute to its distinct chemical behavior.
In recent years, the demand for amino alcohol derivatives like 2-[Ethyl(propyl)amino]-1-(3-methylphenyl)ethan-1-ol has surged, driven by advancements in medicinal chemistry and the search for novel bioactive molecules. The compound's CAS No. 1249322-04-0 is frequently searched in academic databases and patent filings, reflecting its relevance in cutting-edge research. Its potential applications span from central nervous system (CNS) drug candidates to chiral auxiliaries in asymmetric synthesis, making it a subject of interest for both industrial and academic laboratories.
One of the key features of 2-[Ethyl(propyl)amino]-1-(3-methylphenyl)ethan-1-ol is its stereochemistry, which plays a critical role in its interactions with biological targets. The presence of the 3-methylphenyl group enhances its lipophilicity, potentially improving membrane permeability—a highly sought-after property in drug design. This aligns with current trends in drug discovery, where researchers prioritize compounds with optimized pharmacokinetic profiles. Additionally, its ethyl-propyl amino side chain offers flexibility for further derivatization, enabling the creation of libraries for high-throughput screening.
The synthesis of CAS No. 1249322-04-0 typically involves multi-step organic reactions, including reductive amination and Grignard reactions, which are well-documented in the literature. Recent studies have explored greener synthetic routes, such as catalytic hydrogenation, to align with the growing emphasis on sustainable chemistry. This focus on eco-friendly methodologies resonates with the broader scientific community's push toward reducing environmental impact in chemical manufacturing.
From a commercial perspective, 2-[Ethyl(propyl)amino]-1-(3-methylphenyl)ethan-1-ol is often procured by pharmaceutical companies and research institutions for exploratory studies. Its CAS No. 1249322-04-0 is a critical identifier in supply chain databases, ensuring accurate sourcing and quality control. The compound's stability under standard storage conditions further enhances its practicality for laboratory use, making it a reliable candidate for long-term research projects.
Looking ahead, the future of 2-[Ethyl(propyl)amino]-1-(3-methylphenyl)ethan-1-ol appears promising, with ongoing investigations into its biological activity and mechanistic pathways. As the scientific community continues to explore its potential, this compound may emerge as a cornerstone in the development of next-generation therapeutics. Its combination of structural complexity and functional adaptability positions it as a valuable asset in the ever-evolving landscape of chemical innovation.
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